Technical Guide: 1-Bromo-2-fluoro-4-(methoxymethyl)benzene
Technical Guide: 1-Bromo-2-fluoro-4-(methoxymethyl)benzene
[1][2]
Executive Summary
1-Bromo-2-fluoro-4-(methoxymethyl)benzene (CAS: 162744-47-0) is a specialized halogenated benzyl ether intermediate used critically in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural uniqueness lies in the ortho-fluorine effect , which modulates the reactivity of the adjacent bromine atom during metal-catalyzed cross-coupling reactions, and the methoxymethyl (benzyl ether) moiety, which serves as a robust, lipophilic polar group often retained in final drug candidates to tune solubility and metabolic stability.[1][2]
This guide details the physicochemical profile, optimized synthetic routes, and site-selective reactivity of this scaffold, providing researchers with actionable protocols for its integration into complex molecular architectures.[1][2][4]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule features a trisubstituted benzene ring.[1][2][5][6][7] The positioning of the fluorine atom relative to the bromine is critical for regioselectivity in lithiation and coupling reactions.[1][2]
| Property | Specification |
| Chemical Name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene |
| Common Synonyms | 4-Bromo-3-fluorobenzyl methyl ether; 2-Fluoro-4-(methoxymethyl)-1-bromobenzene |
| CAS Number | 162744-47-0 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Physical State | Clear to pale yellow liquid (at RT) |
| Boiling Point | ~235°C (Predicted) |
| Density | 1.48 ± 0.1 g/cm³ |
| LogP | ~2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
Part 2: Synthetic Routes & Optimization
Two primary routes exist for the synthesis of 1-bromo-2-fluoro-4-(methoxymethyl)benzene. Route A is preferred for laboratory-scale high-purity synthesis, while Route B is utilized for industrial scale-up where cost-efficiency is paramount.[1][2]
Route A: Williamson Ether Synthesis (Lab Scale)
This method utilizes 4-bromo-3-fluorobenzyl alcohol as the starting material.[1][2] It offers mild conditions and minimal byproduct formation.[1][2]
Protocol:
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Activation: Charge a flame-dried flask with 4-bromo-3-fluorobenzyl alcohol (1.0 eq) and anhydrous THF (0.2 M) .
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur.[1][2] Stir for 30 min at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]
-
Workup: Quench with sat. NH₄Cl.[1][2] Extract with Et₂O.[1][2] Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Route B: Radical Bromination & Methanolysis (Scale-Up)
This route starts from the cheaper 4-bromo-3-fluorotoluene.[1][2]
Protocol:
-
Bromination: Reflux 4-bromo-3-fluorotoluene with N-Bromosuccinimide (NBS, 1.05 eq) and catalytic AIBN in CCl₄ or PhCF₃ until benzyl bromide formation is complete.[1][2]
-
Solvolysis: Treat the crude benzyl bromide intermediate with Sodium Methoxide (NaOMe, 2.0 eq) in Methanol at reflux for 2 hours.
-
Note: This route requires careful control to prevent over-bromination (gem-dibromide formation).[1][2]
Visualization: Synthetic Workflow
Figure 1: Comparison of Williamson Ether Synthesis (Top) and Radical Bromination/Methanolysis (Bottom) routes.
Part 3: Reactivity Profile & Strategic Applications
The 1-bromo-2-fluoro-4-(methoxymethyl)benzene scaffold is a "linchpin" intermediate.[1][2] The electronic interplay between the fluorine and bromine atoms dictates its reactivity.[1][2]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The aryl bromide is highly activated for oxidative addition due to the electron-withdrawing nature of the ortho-fluorine atom.[1][2]
-
Selectivity: The C-Br bond reacts exclusively over the C-F bond under standard Pd(0) conditions.[1][2]
-
Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aryl boronic acids.[1][2] The ortho-fluorine may sterically hinder bulky ligands, so bidentate ligands (dppf, Xantphos) are recommended to stabilize the Pd-complex.[1][2]
Lithium-Halogen Exchange (Directed Lithiation)
This molecule allows for the generation of a nucleophilic aryl species.[1][2]
-
Mechanism: Treatment with n-BuLi or i-PrMgCl[1][2]·LiCl (Turbo Grignard) at -78°C effects Br/Li exchange.[1][2]
-
Stability Warning: The resulting aryl lithium species is prone to benzyne formation via elimination of LiF if the temperature rises above -50°C.[1][2]
-
Trapping: Must be trapped immediately with electrophiles (aldehydes, ketones, CO₂).[1][2]
Visualization: Divergent Reactivity[1][2]
Figure 2: Reaction pathways showing Suzuki coupling and the temperature-sensitive Lithiation/Benzyne bifurcation.[1][2]
Part 4: Medicinal Chemistry Applications[1][2][4][6][8]
In drug design, this scaffold serves two specific purposes:
-
Bioisostere for Benzyl Alcohols: The methoxymethyl ether is metabolically more stable than the corresponding benzyl alcohol (which is prone to rapid oxidation to benzoic acid).[1][2]
-
Fluorine Scan (SAR): The ortho-fluorine atom blocks metabolic hydroxylation at the 2-position and alters the torsion angle of the phenyl ring relative to coupled biaryl systems, potentially locking active conformations.[1][2]
Case Study Context: This fragment is frequently used in the synthesis of SGLT2 inhibitors and other metabolic disease targets where a lipophilic, ether-linked aryl group is required to occupy a specific hydrophobic pocket [1].[1][2]
Part 5: Safety & Handling
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][2][5] The benzyl ether moiety can form peroxides upon prolonged exposure to air/light; however, the electron-deficient ring reduces this risk compared to simple benzyl ethers.[1][2]
-
Storage: Store under nitrogen at 2–8°C.
-
Spill Protocol: Absorb with sand or vermiculite.[1][2] Do not use combustible materials (sawdust).[1][2]
References
-
Vertex AI Search. (2026).[1][2] Search Results for 1-Bromo-2-fluoro-4-(methoxymethyl)benzene CAS and Applications. 3
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2A Biotech. (n.d.).[1][2] Product Datasheet: 1-Bromo-2-fluoro-4-(methoxymethyl)benzene (CAS 162744-47-0).[1][2][3] Retrieved from 3[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 4-Bromo-1-fluoro-2-methoxybenzene (Isomer Comparison). Retrieved from [1][2][5]
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- 2. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2abiotech.net [2abiotech.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
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